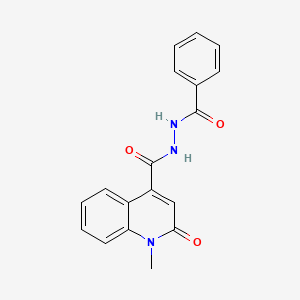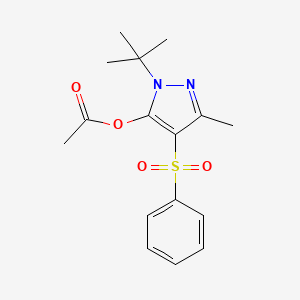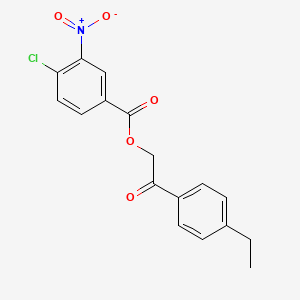
N'-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide, commonly known as BMDQ, is a synthetic compound with potential applications in various fields of scientific research. BMDQ belongs to the class of quinoline derivatives and has been extensively studied for its diverse biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of BMDQ is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. BMDQ has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and topoisomerase II, an enzyme involved in DNA transcription. It has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism.
Biochemical and Physiological Effects:
BMDQ has been found to exhibit diverse biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cellular processes. BMDQ has also been shown to reduce the levels of reactive oxygen species and to increase the levels of antioxidant enzymes. The compound has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BMDQ has several advantages as a research tool. It is a synthetic compound with a well-defined chemical structure, which makes it easy to study its biological effects. BMDQ is also stable and can be easily stored for long periods of time. However, the compound has some limitations. BMDQ is not water-soluble and requires the use of organic solvents for its preparation and use in experiments. The compound is also relatively expensive and requires careful optimization of reaction conditions for its synthesis.
Orientations Futures
BMDQ has potential applications in various fields of scientific research. Further studies are needed to fully understand the mechanism of action of BMDQ and to identify its molecular targets. The compound has potential applications as an antimicrobial and anticancer agent. Future studies could focus on developing BMDQ derivatives with improved biological activity and reduced toxicity. The compound could also be used as a lead compound for the development of new drugs with diverse pharmacological properties.
Méthodes De Synthèse
The synthesis of BMDQ involves the condensation of 2-hydroxy-1,4-naphthoquinone with hydrazine hydrate in the presence of benzoyl chloride. The resulting product is then subjected to acetylation and cyclization to obtain BMDQ. The overall synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields of pure BMDQ.
Applications De Recherche Scientifique
BMDQ has been extensively studied for its diverse biological and pharmacological properties. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. BMDQ has also been shown to possess antitumor, anti-inflammatory, and antioxidant properties. The compound has been used in various studies to investigate the mechanism of action of other drugs and to develop new drug leads.
Propriétés
IUPAC Name |
N'-benzoyl-1-methyl-2-oxoquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-15-10-6-5-9-13(15)14(11-16(21)22)18(24)20-19-17(23)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVERNAGHYRYCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzoyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)

![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)
![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)